molecular formula C8H15NO3 B13497420 4-Acetamido-4-methylpentanoic acid CAS No. 937670-73-0

4-Acetamido-4-methylpentanoic acid

Cat. No.: B13497420
CAS No.: 937670-73-0
M. Wt: 173.21 g/mol
InChI Key: ISHJNTUZKXHQTK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

4-Acetamido-4-methylpentanoic acid can be synthesized through the acetylation of leucine. The process involves reacting leucine with acetic anhydride in the presence of a base such as sodium acetate. The reaction typically occurs under mild conditions, with the temperature maintained at around 50°C .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale acetylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production .

Chemical Reactions Analysis

Types of Reactions

4-Acetamido-4-methylpentanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-acetamido-4-methylpentanoic acid involves its interaction with specific molecular targets and pathways. It is believed to modulate the activity of certain enzymes and receptors, leading to its therapeutic effects. For example, in the treatment of neurological disorders, it may act by stabilizing neuronal membranes and enhancing neurotransmitter release .

Comparison with Similar Compounds

4-Acetamido-4-methylpentanoic acid can be compared with other similar compounds such as:

Uniqueness

This compound is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

CAS No.

937670-73-0

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

IUPAC Name

4-acetamido-4-methylpentanoic acid

InChI

InChI=1S/C8H15NO3/c1-6(10)9-8(2,3)5-4-7(11)12/h4-5H2,1-3H3,(H,9,10)(H,11,12)

InChI Key

ISHJNTUZKXHQTK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(C)(C)CCC(=O)O

Origin of Product

United States

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